3-Bromo-5-fluoropyridin-4-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoropyridin-4-OL typically involves the halogenation of pyridine derivatives. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a palladium-catalyzed reaction with ammonium formate . The reaction conditions usually involve moderate temperatures and the use of palladium catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoropyridin-4-OL undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Cross-Coupling: Palladium catalysts, arylboronic acids, and suitable bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various biaryl compounds depending on the specific reaction and reagents used.
Scientific Research Applications
3-Bromo-5-fluoropyridin-4-OL has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoropyridin-4-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets. In agrochemicals, it may inhibit essential enzymes in pests, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoropyridin-2-OL
- 2-Bromo-5-fluoropyridine
- 5-Bromo-2-fluoropyridine
Uniqueness
3-Bromo-5-fluoropyridin-4-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-fluoro-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXBRKDCLLYOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725488 |
Source
|
Record name | 3-Bromo-5-fluoropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214342-60-5 |
Source
|
Record name | 3-Bromo-5-fluoropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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